1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a potent and selective inhibitor of the mutated EGFR that is commonly found in non-small cell lung cancer (NSCLC) patients. AZD9291 has been shown to have high efficacy and low toxicity in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthetic Approaches
A significant portion of the research on pyrazolo[3,4-d]pyrimidine derivatives and their analogs centers on the development of efficient synthetic methods. For instance, the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones from reactions involving 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde showcases the use of heteropolyacids as catalysts, highlighting a method that yields these compounds with high efficiency (Heravi et al., 2007).
Anticancer and Anti-inflammatory Activities
The exploration of the biological activities of pyrazolo[3,4-d]pyrimidine derivatives reveals their potential as anticancer and anti-inflammatory agents. For example, compounds synthesized from the pyrazole and pyrimidine frameworks were evaluated for their anticancer activities against various human cancer cell lines, demonstrating significant potential as mTOR inhibitors (Reddy et al., 2014). Similarly, spiro[pyrazolo[4,3-d]pyrimidin-7'(1'H)-ones and related compounds were prepared and showed anti-proliferative properties in vitro against cancer cell lines, suggesting their mechanism of action could involve sirtuins inhibition (Ismail et al., 2017).
Antiviral and Antimicrobial Properties
Certain pyrazolo[3,4-d]pyrimidine derivatives were tested for their in vitro activities against viruses and tumor cells. Guanosine analogues among these compounds exhibited moderate antitumor activity and significant activity against measles, showcasing the potential of these derivatives in antiviral therapies (Petrie et al., 1985).
Enzyme Inhibition and Molecular Modelling
Research also extends to enzyme inhibition and molecular modelling studies to understand the interaction mechanisms of pyrazolo[3,4-d]pyrimidine derivatives with biological targets. For instance, derivatives showing COX-2 selective inhibition were synthesized, and their molecular modelling studies confirmed their biological activity, highlighting the role of these compounds in anti-inflammatory pathways (Raffa et al., 2009).
Propiedades
IUPAC Name |
N-pyrazin-2-yl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O/c24-15(21-12-7-16-3-4-17-12)11-8-22(9-11)13-6-14(19-10-18-13)23-5-1-2-20-23/h1-7,10-11H,8-9H2,(H,17,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBHKOZSVREAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.